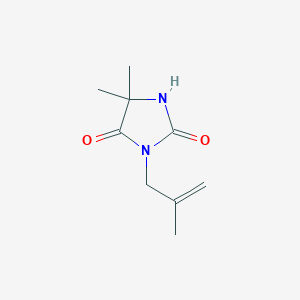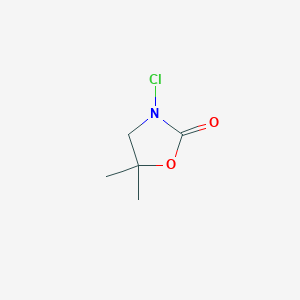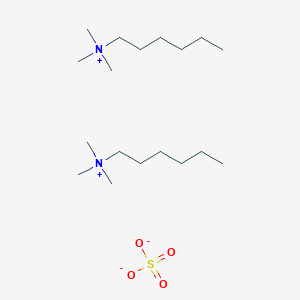![molecular formula C9H14ClNO4 B14603977 [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride CAS No. 61035-89-0](/img/structure/B14603977.png)
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is a chemical compound with the molecular formula C9H14ClNO4. It is a hydrochloride salt form of [4-(2-Aminoethyl)phenoxy]methanetriol, which is characterized by the presence of an aminoethyl group attached to a phenoxy ring, along with three hydroxyl groups on the methanetriol moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride typically involves the reaction of 4-(2-Aminoethyl)phenol with formaldehyde under acidic conditions to introduce the methanetriol group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to ensure consistent product quality
Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt
Quality control measures: to ensure the compound meets industrial standards
化学反応の分析
Types of Reactions
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy ring and hydroxyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methanetriol group, making it less hydrophilic.
4-(2-Aminoethyl)phenoxy]methanol: Contains only one hydroxyl group, leading to different reactivity and solubility.
4-(2-Aminoethyl)phenoxy]ethanol: Has an ethyl group instead of methanetriol, affecting its chemical properties.
Uniqueness
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is unique due to the presence of three hydroxyl groups on the methanetriol moiety, which enhances its hydrophilicity and reactivity. This makes it a versatile compound for various chemical and biological applications.
特性
CAS番号 |
61035-89-0 |
|---|---|
分子式 |
C9H14ClNO4 |
分子量 |
235.66 g/mol |
IUPAC名 |
[4-(2-aminoethyl)phenoxy]methanetriol;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13;/h1-4,11-13H,5-6,10H2;1H |
InChIキー |
VEISWEPNJYPHAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN)OC(O)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)







![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)


![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


